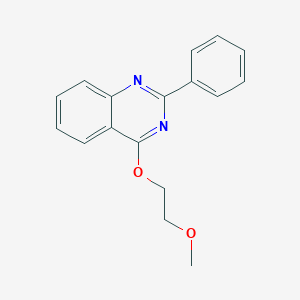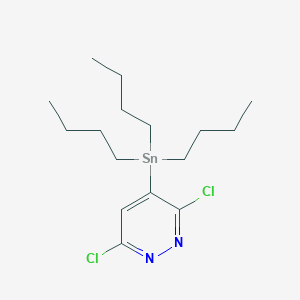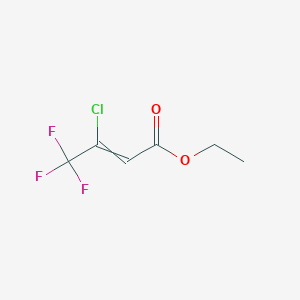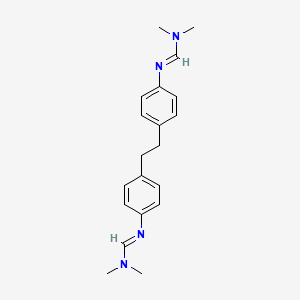
Methanimidamide, N',N'''-(1,2-ethanediyldi-4,1-phenylene)bis[N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanimidamide, N’,N’‘’-(1,2-ethanediyldi-4,1-phenylene)bis[N,N-dimethyl-] is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes two methanimidamide groups connected by an ethanediyl bridge and phenylene rings. Its molecular formula is C25H36N2, and it has a molecular weight of 364.57 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N’,N’‘’-(1,2-ethanediyldi-4,1-phenylene)bis[N,N-dimethyl-] typically involves the reaction of suitable precursors under controlled conditions. One common method involves the nucleophilic substitution of a dihalogen precursor with sodium azide (NaN3), followed by further reactions to introduce the methanimidamide groups . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Methanimidamide, N’,N’‘’-(1,2-ethanediyldi-4,1-phenylene)bis[N,N-dimethyl-] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of Methanimidamide, N’,N’‘’-(1,2-ethanediyldi-4,1-phenylene)bis[N,N-dimethyl-] often require specific reagents and conditions, such as:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Organic solvents like dichloromethane (CH2Cl2) or ethanol (C2H5OH)
Catalysts: Transition metal catalysts like palladium (Pd) or platinum (Pt)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce corresponding oxides or hydroxides, while reduction reactions may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Methanimidamide, N’,N’‘’-(1,2-ethanediyldi-4,1-phenylene)bis[N,N-dimethyl-] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying molecular interactions.
Medicine: Investigated for potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and polymers.
Wirkmechanismus
The mechanism of action of Methanimidamide, N’,N’‘’-(1,2-ethanediyldi-4,1-phenylene)bis[N,N-dimethyl-] involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. These interactions can lead to various biological effects, such as modulation of cellular processes, inhibition of microbial growth, or alteration of metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Methanimidamide, N’,N’‘’-(1,2-ethanediyldi-4,1-phenylene)bis[N,N-dimethyl-] can be compared with other similar compounds, such as:
Methanimidamide, N,N-dimethyl-N’-phenyl-: This compound has a simpler structure with only one methanimidamide group and a phenyl ring, making it less complex but still useful in various applications.
1,1’-(Methylenedi-4,1-phenylene)bismaleimide: This compound has a similar phenylene bridge but different functional groups, leading to distinct chemical properties and applications.
The uniqueness of Methanimidamide, N’,N’‘’-(1,2-ethanediyldi-4,1-phenylene)bis[N,N-dimethyl-] lies in its complex structure, which provides versatility in chemical reactions and a wide range of applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
325686-30-4 |
|---|---|
Molekularformel |
C20H26N4 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
N'-[4-[2-[4-(dimethylaminomethylideneamino)phenyl]ethyl]phenyl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C20H26N4/c1-23(2)15-21-19-11-7-17(8-12-19)5-6-18-9-13-20(14-10-18)22-16-24(3)4/h7-16H,5-6H2,1-4H3 |
InChI-Schlüssel |
SDRREGTVDWQBAI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=NC1=CC=C(C=C1)CCC2=CC=C(C=C2)N=CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


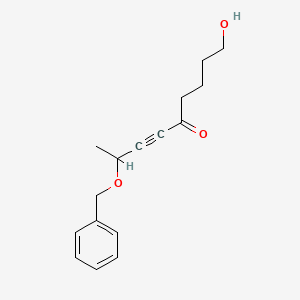
![2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12575118.png)


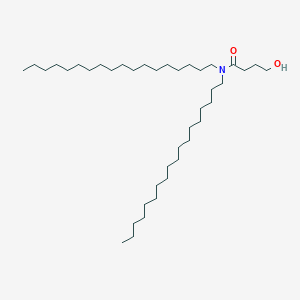
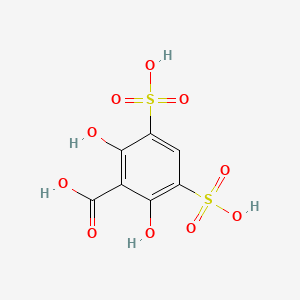
methyl}benzene-1,3-diol](/img/structure/B12575140.png)

